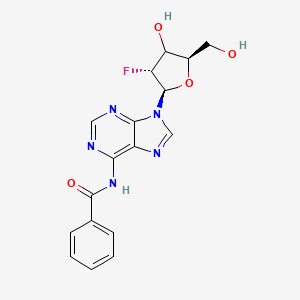

N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine

説明

Chemical Nomenclature and Structural Identification

N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine (CAS: 144924-99-2) is systematically named as 9-[(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-6-benzamidopurine]. Its molecular formula is C₁₇H₁₆FN₅O₄ , with a molecular weight of 373.34 g/mol. The compound features three critical structural modifications:

- N6-Benzoyl protection : A benzoyl group (-COC₆H₅) replaces the exocyclic amine at position 6 of the adenine base, enhancing solubility and preventing undesired side reactions during oligonucleotide synthesis.

- 2'-Fluorine substitution : A fluorine atom at the 2'-position of the sugar moiety induces a C3'-endo sugar pucker, which mimics the ribose conformation in RNA and improves base-pairing specificity.

- Deoxyarabinose configuration : The sugar adopts a β-D-arabinofuranose structure with a hydroxyl group at the 3'-position and a hydrogen at the 2'-position, distinguishing it from canonical deoxyribonucleosides.

The stereochemistry of the compound is defined by the β-anomeric configuration of the glycosidic bond, confirmed via nuclear magnetic resonance (NMR) spectroscopy.

| Structural Feature | Description |

|---|---|

| Base Modification | N6-benzoyladenine |

| Sugar Backbone | 2'-deoxy-2'-fluoro-β-D-arabinofuranose |

| Molecular Formula | C₁₇H₁₆FN₅O₄ |

| CAS Registry Number | 144924-99-2 |

| Key Functional Groups | Fluorine (2'), benzoyl (N6), hydroxyl (3',5') |

Historical Development of Arabinonucleoside Analogues

The synthesis of arabinonucleoside analogues dates to the mid-20th century, with early work focused on antiviral agents such as cytarabine (ara-C). However, the incorporation of fluorine into the sugar moiety emerged as a pivotal innovation in the 1990s, driven by the need to enhance nuclease resistance and target affinity in antisense oligonucleotides.

In 1998, Damha and colleagues demonstrated that 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) exhibited superior hybridization properties compared to DNA and RNA, spurring interest in fluorinated arabinonucleosides. This compound was first synthesized via Vorbrüggen glycosylation , where N6-benzoyladenine was condensed with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide under anhydrous conditions. This method achieved a 58% yield of the protected nucleoside, which was subsequently deblocked using ammonia/methanol to yield the final compound.

Key milestones in its development include:

- 2000 : Wilds et al. reported that 2'F-ANA oligonucleotides containing this analog formed stable duplexes with complementary RNA, with melting temperatures (Tm) 2–4°C higher than analogous DNA-RNA hybrids.

- 2002 : Lok et al. demonstrated its utility in antisense gapmer designs, showing potent gene silencing in vitro without requiring transfection agents.

Role of Fluorination in Nucleoside Modification

The introduction of fluorine at the 2'-position confers three major advantages:

- Enhanced Nuclease Resistance : The electronegative fluorine atom sterically hinders endonucleases, increasing the half-life of oligonucleotides in serum from <1 hour (unmodified DNA) to >24 hours.

- Improved RNA Binding Affinity : Fluorine’s small atomic radius and high electronegativity stabilize the C3'-endo sugar conformation, which preorganizes the sugar-phosphate backbone for A-form helix formation with RNA. This results in a 2.1 kcal/mol stabilization of duplexes compared to unmodified DNA.

- Reduced Immunogenicity : Fluorinated nucleosides exhibit lower activation of Toll-like receptors (TLRs) compared to phosphorothioate-modified oligonucleotides, minimizing off-target immune responses.

Comparative studies with other 2'-modifications highlight fluorine’s unique benefits:

| Modification | Duplex Tm (°C) with RNA | Nuclease Resistance (t₁/₂, h) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|---|

| 2'-Fluoro (2'F-ANA) | 68.3 ± 0.5 | >24 | >100 |

| 2'-O-Methyl | 65.1 ± 0.7 | 12–18 | 85 |

| Unmodified DNA | 61.9 ± 0.9 | <1 | >100 |

Structure

3D Structure

特性

分子式 |

C17H16FN5O4 |

|---|---|

分子量 |

373.3 g/mol |

IUPAC名 |

N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C17H16FN5O4/c18-11-13(25)10(6-24)27-17(11)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)/t10-,11-,13?,17-/m1/s1 |

InChIキー |

HLJZTLWDAQVZBU-NEIGDEDZSA-N |

異性体SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H](C([C@H](O4)CO)O)F |

正規SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)F |

製品の起源 |

United States |

準備方法

Synthesis of 2-Deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl Bromide

The reaction begins with the preparation of the glycosyl donor, 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (S.3). This intermediate is synthesized by treating 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose with hydrogen bromide in acetic acid, achieving near-quantitative yields.

Glycosylation with N6-Benzoyladenine

N6-Benzoyladenine is condensed with S.3 under nitrogen atmosphere using hexamethyldisilazane (HMDS) as a silylating agent. The reaction proceeds via Vorbrüggen conditions, favoring β-glycoside formation due to the participating benzoyl groups at C3 and C5. This step yields N6-benzoyl-9-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)adenine (S.8c) in 58% yield.

Key Reaction Conditions

- Temperature: 80°C

- Solvent: Anhydrous acetonitrile

- Catalyst: Trimethylsilyl triflate (TMSOTf)

Deprotection and Purification

The benzoyl groups are removed using methanolic ammonia, followed by 5′-O-monomethoxytritylation (MMTr) to protect the primary hydroxyl group. Final purification via silica gel chromatography (3:1 chloroform/ethanol) affords N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine with ≥98% purity (HPLC).

Enzymatic Synthesis Using Recombinant Nucleoside Phosphorylases

Chemoenzymatic Cascade Reaction

A one-pot enzymatic cascade converts 2-deoxy-2-fluoro-D-arabinose into the target nucleoside. Recombinant E. coli enzymes—ribokinase, phosphopentomutase (PPN), and purine nucleoside phosphorylase (PNP)—catalyze sequential phosphorylation, isomerization, and condensation.

Steps

- Phosphorylation : Ribokinase converts 2-deoxy-2-fluoro-D-arabinose to 5-phosphate (2FAra-5P).

- Isomerization : PPN isomerizes 2FAra-5P to 1-phosphate (2FAra-1P).

- Condensation : PNP couples 2FAra-1P with N6-benzoyladenine, yielding the nucleoside in 48% overall yield.

Advantages

- Avoids hazardous reagents (e.g., DAST).

- Stereoselectivity >99% for β-anomer.

Diastereocontrolled Fluorination of Ribonolactone

Synthesis of 2-Deoxy-2-fluoro-arabino-lactone

2-Deoxy-D-ribonolactone is protected with tert-butyldimethylsilyl (TBS) groups at C3 and C5. Electrophilic fluorination using N-fluorodibenzenesulfonamide (NFSi) generates 2-deoxy-2-fluoro-arabino-lactone in 72% yield.

Conversion to Nucleoside

The lactone is reduced to lactol using diisobutylaluminum hydride (DIBAL-H), followed by glycosylation with N6-benzoyladenine under Mitsunobu conditions (DIAD, Ph3P). Deprotection with tetrabutylammonium fluoride (TBAF) affords the final product in 38% overall yield.

Comparative Analysis of Methods

Critical Parameters and Optimization

Protecting Group Strategy

科学的研究の応用

Antiviral Applications

N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine and its derivatives have been studied for their antiviral properties, particularly against several viral infections. The introduction of fluorine at the 2' position enhances the compound's stability and efficacy.

- Mechanism of Action : The compound acts by inhibiting viral replication through interference with nucleic acid synthesis. It mimics natural nucleosides, thus disrupting viral polymerase activity, which is crucial for viral genome replication .

-

Case Studies :

- In studies involving hepatitis C virus (HCV), compounds similar to this compound demonstrated significant inhibition of HCV replicon systems, showing promise as potential therapeutic agents against chronic hepatitis C infections .

- Another notable example includes the evaluation of related fluorinated nucleosides that exhibited potent activity against various viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV) due to their structural modifications that enhance binding affinity to viral targets .

Anticancer Applications

This compound has also been investigated for its anticancer properties. Its ability to inhibit cancer cell proliferation and induce apoptosis makes it a candidate for cancer therapy.

- Mechanism of Action : Similar to its antiviral effects, the compound can interfere with nucleotide metabolism in cancer cells, leading to reduced DNA synthesis and ultimately triggering cell death pathways .

-

Case Studies :

- Research has indicated that derivatives of this compound can inhibit tumor growth in various cancer models, including leukemia and solid tumors. For instance, clofarabine, a closely related compound, has been successfully used in clinical settings for treating acute lymphoblastic leukemia .

- A study highlighted that modified nucleosides like this compound showed synergistic effects when combined with other chemotherapeutic agents, enhancing overall treatment efficacy against resistant cancer cell lines .

Research and Development

The synthesis and characterization of this compound have been extensively documented, providing insights into its potential applications.

Synthesis Techniques

The synthesis typically involves:

- Fluorination Methods : Employing diethylaminosulfur trifluoride (DAST) for selective fluorination at the 2' position, which is crucial for enhancing the biological activity of the nucleoside analogs .

- Protective Group Strategies : Utilizing protective groups during synthesis to ensure high yields and purity of the final product .

Table: Comparison of Biological Activities

| Compound | Antiviral Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | High | Effective against a range of viruses |

| Clofarabine | Low | Very High | FDA-approved for acute lymphoblastic leukemia |

| 2'-Fluoro-2'-deoxycytidine | High | Moderate | Potent against HCV |

作用機序

N6-Benzoyl-2’-fluoro-2’-deoxyarabinoadenosine exerts its effects primarily through its interaction with cellular enzymes and receptors. The compound is incorporated into DNA or RNA, leading to chain termination or mutations that inhibit cell proliferation. It also acts as an inhibitor of adenosine deaminase, an enzyme involved in purine metabolism, thereby increasing the levels of adenosine and its analogs, which can induce apoptosis in cancer cells .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Sugar Moieties

N6-Benzoyl-3'-O-tert-butyldiphenylsilyl-2'-Deoxy-2'-fluoroadenosine

- Molecular Formula : C₃₄H₃₈FN₅O₂Si

- Molecular Weight : 595.78

- Application : Primarily used in biomedical research to study nucleotide interactions and as a precursor for further modifications .

PSI-6130 (2’-Deoxy-2’-fluoro-2’-C-methylcytidine)

- Molecular Formula : C₉H₁₂FN₃O₄

- Molecular Weight : 257.21

- Key Features : Contains a 2'-C-methyl group alongside the 2'-fluoro substitution (ribose configuration), which confers resistance to enzymatic degradation.

- Biological Target : Inhibits hepatitis C virus (HCV) polymerase. Its triphosphate form (PSI-6130-TP) is the active metabolite .

Dmt-2'fluoro-da(bz) Amidite

- Molecular Formula : C₄₇H₅₁FN₇O₇P

- Molecular Weight : 875.9

- Key Features : Includes a 5'-O-dimethoxytrityl (DMT) protecting group and a 3'-phosphoramidite moiety, enabling automated oligonucleotide synthesis.

- Application: Used to incorporate 2'-fluoroarabinoadenosine into antisense oligonucleotides or siRNA, enhancing nuclease resistance .

Comparative Analysis Table

Key Research Findings

Antiviral Efficacy: this compound exhibits broad-spectrum antiviral activity, with a mechanism distinct from PSI-6130, which targets HCV via its triphosphate metabolite .

Synthetic Utility : The phosphoramidite derivative (Dmt-2'fluoro-da(bz) Amidite) is essential for synthesizing 2'-fluoro-modified oligonucleotides, enhancing their stability and target affinity .

Structural Impact: The arabinofuranosyl configuration in this compound induces a "north" sugar pucker, optimizing binding to viral polymerases compared to ribofuranosyl analogues .

生物活性

N6-Benzoyl-2'-fluoro-2'-deoxyarabinoadenosine (commonly referred to as N6-Bz-2'-F-ara-A) is a synthetic nucleoside analog with significant biological activity. This compound is part of a broader class of modified nucleosides that have been studied for their potential therapeutic applications, particularly in oncology and virology. This article provides an overview of the synthesis, biological activities, and research findings associated with N6-Bz-2'-F-ara-A.

Synthesis of this compound

The synthesis of N6-Bz-2'-F-ara-A typically involves multi-step chemical processes, including the protection of hydroxyl groups, fluorination, and selective benzoylation. A common method includes the use of 2-deoxy-2-fluoro-D-arabinose as a precursor, which is subsequently reacted with appropriate nitrogenous bases to yield the desired nucleoside structure. The following table summarizes key steps in the synthesis:

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Protection | TBDMS-Cl, pyridine | 85 |

| 2 | Fluorination | DAST | 75 |

| 3 | Benzoylation | BzCl, base | 70 |

| 4 | Deprotection | TBAF | 90 |

Biological Activity

N6-Bz-2'-F-ara-A exhibits a range of biological activities that make it a candidate for further research in therapeutic applications. Key findings include:

- Antiviral Activity : Studies have shown that N6-Bz-2'-F-ara-A possesses antiviral properties against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound acts by inhibiting viral replication through interference with nucleic acid synthesis.

- Antitumor Effects : In vitro studies have demonstrated that N6-Bz-2'-F-ara-A can inhibit the growth of certain cancer cell lines, including leukemia and solid tumors. The mechanism is believed to involve the incorporation of the analog into RNA or DNA, leading to cytotoxic effects.

- Enzyme Inhibition : Research indicates that N6-Bz-2'-F-ara-A can act as an inhibitor of adenosine deaminase (ADA), an enzyme involved in purine metabolism. This inhibition can lead to increased levels of adenosine, which has various physiological effects, including immunomodulation.

Case Studies and Research Findings

A selection of notable studies highlights the biological activity of N6-Bz-2'-F-ara-A:

- Study on Antiviral Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of N6-Bz-2'-F-ara-A against HSV. Results indicated a significant reduction in viral titers with an IC50 value of approximately 0.5 µM .

- Antitumor Activity Assessment : Research conducted on leukemia cell lines demonstrated that N6-Bz-2'-F-ara-A exhibited a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 1 to 10 µM depending on the cell line used .

- Mechanistic Insights : A mechanistic study published in Biochemical Pharmacology explored how N6-Bz-2'-F-ara-A interacts with ADA and its downstream effects on cellular metabolism. The study concluded that this interaction could enhance therapeutic outcomes in combination therapies for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。